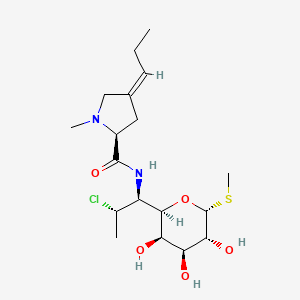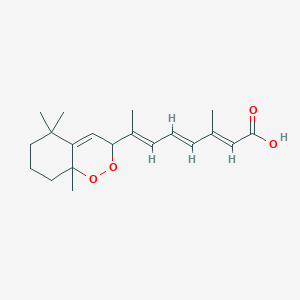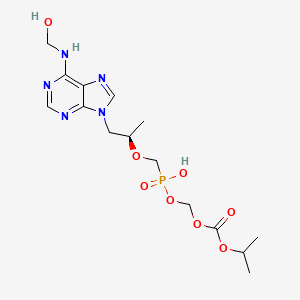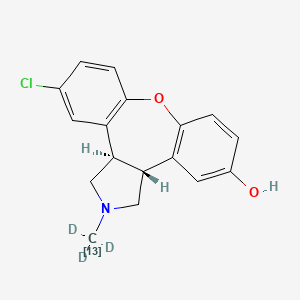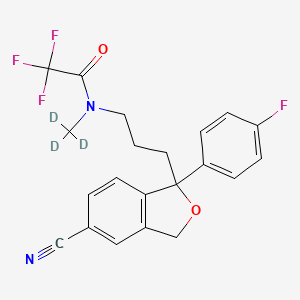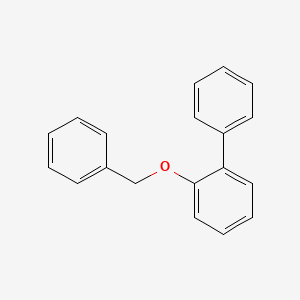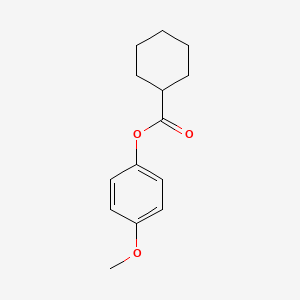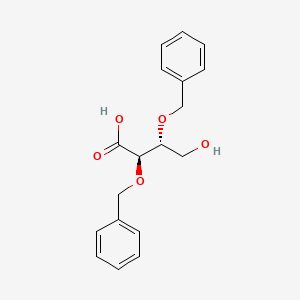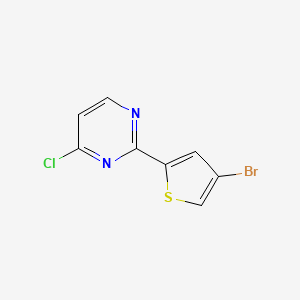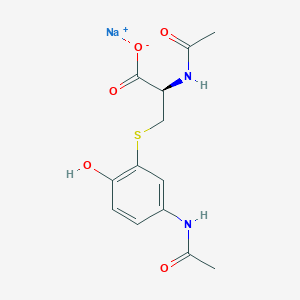
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate is a compound that belongs to the class of cysteine derivatives. It is characterized by the presence of a 5-acetamido-2-hydroxyphenyl group attached to the sulfur atom of the cysteine molecule. This compound is known for its role as a human xenobiotic metabolite, meaning it is produced by the metabolism of a foreign substance in the human body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate typically involves the reaction of 5-acetamido-2-hydroxybenzenesulfonyl chloride with N-acetyl-L-cysteine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and substituted cysteine derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Aplicaciones Científicas De Investigación
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying cysteine derivatives and their reactivity.
Biology: The compound is studied for its role in cellular metabolism and its interactions with biomolecules.
Medicine: Research focuses on its potential therapeutic applications, including its use as a drug metabolite and its effects on human health.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in xenobiotic metabolism, leading to the formation of metabolites that can be further processed by the body. It may also interact with cellular proteins and affect their function.
Comparación Con Compuestos Similares
Similar Compounds
S-(5-acetamido-2-hydroxyphenyl)cysteine: A cysteine derivative with similar structural features.
S-(5-acetamido-2-hydroxyphenyl)cysteine zwitterion: A zwitterionic form of the compound with different charge properties.
Uniqueness
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate is unique due to its specific structural configuration and its role as a human xenobiotic metabolite. Its distinct chemical properties and reactivity make it valuable for various research applications and industrial processes .
Propiedades
Fórmula molecular |
C13H15N2NaO5S |
|---|---|
Peso molecular |
334.33 g/mol |
Nombre IUPAC |
sodium;(2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C13H16N2O5S.Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t10-;/m0./s1 |
Clave InChI |
JKIDIVFUGFKUBH-PPHPATTJSA-M |
SMILES isomérico |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)[O-])NC(=O)C.[Na+] |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)[O-])NC(=O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


